molecular formula C9H11NO B122424 N-Phenylpropanamide CAS No. 620-71-3

N-Phenylpropanamide

Cat. No. B122424
CAS RN: 620-71-3
M. Wt: 149.19 g/mol
InChI Key: ZTHRQJQJODGZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylpropanamide, also known as Propionanilide, is a compound with the molecular formula C9H11NO and a molecular weight of 149.1897 . It is used as a reference standard in the pharmaceutical industry .


Synthesis Analysis

N-Phenylpropanamide can be synthesized through various methods. One such method involves the Schotten-Baumann reaction, starting from either 3-chloropropanoyl chloride or acrylic acid . Isofentanyl, a fentanyl analog, was clandestinely synthesized to circumvent 3-methylfentanyl regulation, and N-Phenylpropanamide was identified along with 3-methylfentanyl phase I and phase II metabolites in rat urine .


Molecular Structure Analysis

The molecular structure of N-Phenylpropanamide consists of a propanamide chain attached to a phenyl group . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

The metabolism of N-Phenylpropanamide and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .


Physical And Chemical Properties Analysis

N-Phenylpropanamide has a molecular weight of 149.19 . Its density is 1.073g/cm3, and it has a boiling point of 314.4ºC at 760mmHg . The melting point is reported to be between 104 - 107 °C .

Scientific Research Applications

Organic Chemistry Research

N-Phenylpropanamide is widely used in organic chemistry research. It serves as an intermediate in the synthesis of various compounds . This makes it a valuable tool in the development of new substances and materials.

Reaction Mechanism Studies

Researchers employ N-Phenylpropanamide to study reaction mechanisms, including amide bond formation and cleavage . These reactions are fundamental to peptide and protein chemistry, making N-Phenylpropanamide crucial in biochemistry and molecular biology research.

Spectroscopic Studies

N-Phenylpropanamide is used in spectroscopic studies, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) . These techniques allow researchers to study the compound’s structure and behavior at the molecular level.

Computational Studies

Computational studies on N-Phenylpropanamide are conducted to understand its structural properties . These studies provide insights into the compound’s stability, reactivity, and other physical-chemical properties.

Synthesis of Derivatives

N-Phenylpropanamide serves as a starting material for the synthesis of its derivatives . These derivatives have different properties and can be used in various applications, from medicinal chemistry to material science.

Future Directions

While specific future directions for N-Phenylpropanamide are not mentioned in the search results, the compound’s use as a reference standard in the pharmaceutical industry suggests it may continue to play a role in drug development and testing. Additionally, the study of its metabolic pathways and the synthesis of its analogs could provide valuable information for the development of new pharmaceuticals .

Mechanism of Action

Target of Action

N-Phenylpropanamide primarily targets alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . These receptors play a crucial role in controlling the dilation and constriction of blood vessels and the muscles around the airways in the lungs.

Mode of Action

The compound interacts with its targets by acting as an agonist. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .

Biochemical Pathways

N-Phenylpropanamide affects the metabolic pathways of new fentanyl analogs. The metabolism of these analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The molecular and cellular effects of N-Phenylpropanamide’s action are largely dependent on its interaction with its primary targets. By stimulating alpha-adrenergic receptors, it can reduce tissue hyperemia, edema, and nasal congestion, and increase nasal airway patency . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Phenylpropanamide. For instance, synthetic opioids exposed at the surface are broken down by irradiation and temperature . Therefore, environmental conditions such as light exposure and temperature could potentially affect the stability and efficacy of N-Phenylpropanamide.

properties

IUPAC Name

N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHRQJQJODGZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060721
Record name N-Phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylpropanamide

CAS RN

620-71-3
Record name N-Phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylpropionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5ZQI00T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

iPr2EtN (4.72 mL, 27.1 mmol) was added to a solution of (4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine (80) (27.1 mmol) in CH2Cl2. The solution was cooled to 0° C. in an ice bath, then propionyl chloride (5.17 mL, 59.6 mmol) was added dropwise. The reaction was allowed to warm slowly to room temperature, with stirring, overnight. CH2Cl2 and 10% aqueous NaOH was added. The organic layer was removed and the aqueous layer extracted with CH2Cl2 (2×). The organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH) to obtain 4-benzyl-1,4-oxazepan-2-ylmethyl)-N-phenylpropionamide (81) as a pale yellow oil. 1H NMR (CDCl3, ppm) 7.36-7.19 (8H, m), 6.94 (2H, broad d, J=6.5 Hz), 3.89-3.38 (5H, m), 3.65 (1H, d, J=13.3 Hz), 3.54 (1H, d, J=13.3 Hz), 2.88-2.75 (2H, m), 2.55 (1H, ddd, J=12.5, 8.9, 4.2 Hz), 2.34 (1H, dd, J=13.5, 8.9 Hz), 1.98-1.68 (4H, m), 0.98 (3H, t, J=7.5 Hz). 13C NMR (CDCl3) 174.05, 143.19, 139.64, 129.60, 129.15, 128.46, 128.35, 127.79, 127.10, 76.80, 67.25, 62.61, 59.05, 54.43, 51.64, 30.42, 27.91, 9.70 ppm. LRMS: 352.72.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-Phenylpropanamide
Reactant of Route 3
N-Phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-Phenylpropanamide
Reactant of Route 5
N-Phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-Phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.